molecular formula C11H15N5O5 B12425230 Ganciclovir Mono-O-acetate-d5

Ganciclovir Mono-O-acetate-d5

Cat. No.: B12425230
M. Wt: 302.30 g/mol
InChI Key: YKLKCCHLLFMWQE-PLQZCBGVSA-N
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Description

Ganciclovir Mono-O-acetate-d5 is a deuterated derivative of Ganciclovir, a nucleoside analog used primarily for its antiviral properties. The compound has a molecular formula of C11H10D5N5O5 and a molecular weight of 302.28 . It is utilized in various research applications, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ganciclovir Mono-O-acetate-d5 involves the incorporation of deuterium atoms into the Ganciclovir molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and often vary between manufacturers .

Industrial Production Methods

Industrial production of this compound follows standard protocols for the synthesis of deuterated compounds. This includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The process is optimized for high yield and purity, adhering to stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Ganciclovir Mono-O-acetate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Ganciclovir Mono-O-acetate-d5 is widely used in scientific research, particularly in the following fields:

Mechanism of Action

Ganciclovir Mono-O-acetate-d5 exerts its effects by inhibiting viral DNA replication. The compound is converted into its active form by viral enzymes, which then incorporate it into the viral DNA. This incorporation leads to the termination of DNA chain elongation, effectively inhibiting viral replication . The primary molecular target is the viral DNA polymerase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which can enhance the stability and metabolic properties of the compound. This makes it particularly valuable in research settings where precise isotopic labeling is required .

Properties

Molecular Formula

C11H15N5O5

Molecular Weight

302.30 g/mol

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,3,3-pentadeuterio-3-hydroxypropyl] acetate

InChI

InChI=1S/C11H15N5O5/c1-6(18)20-3-7(2-17)21-5-16-4-13-8-9(16)14-11(12)15-10(8)19/h4,7,17H,2-3,5H2,1H3,(H3,12,14,15,19)/i2D2,3D2,7D

InChI Key

YKLKCCHLLFMWQE-PLQZCBGVSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N)O

Canonical SMILES

CC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N

Origin of Product

United States

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